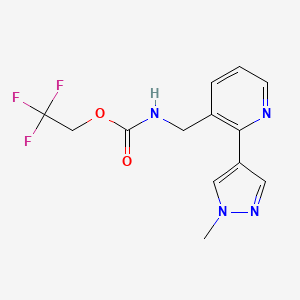
2,2,2-trifluoroethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trifluoroethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
In the realm of organic chemistry, the synthesis of complex molecules with trifluoromethyl and pyrazolyl groups has been extensively explored. For instance, the reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with triethylorthoformate, aiming for dihydropyrazolo[4,3-c]pyridin-4-one, resulted in an unexpected cyclic imide product. This reaction's sensitivity to reagents and acidity highlighted the formation of bicyclic heterocycles from a single starting material, showcasing the intricate behavior of these chemical structures under various conditions (Smyth et al., 2007).
Photophysical and Electrochemical Properties
Further investigations into the photophysical and electrochemical properties of complexes containing pyrazolyl groups have unveiled their potential in creating advanced materials. For example, Pt(II) complexes with pyrazolyl pyridine chelates have been studied for their unique packing arrangements and mechanoluminescence, which could be pivotal in developing new organic light-emitting diodes (OLEDs) with high efficiency and stable chromaticity (Huang et al., 2013).
Sensing and Detection Technologies
A noteworthy application is in sensing technologies, where compounds such as the D-(π-A)2-type pyridine-boron trifluoride complex demonstrate colorimetric and fluorescent sensing for water in acetonitrile. This capability for sensitive detection over a wide range of water content highlights the utility of such molecules in analytical chemistry and environmental monitoring (Tsumura et al., 2018).
Advanced Material Synthesis
The synthesis and characterization of materials with high triplet energy levels, such as the 9-phenylfluorene functionalized 2,6-bis(N-carbazolyl)-pyridine, underline the importance of these compounds in fabricating OLEDs. By manipulating the electrochemical properties and molecular structure, researchers have developed materials that exhibit promising electroluminescent properties, thus contributing to the advancement of display technologies (Zhao et al., 2020).
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c1-20-7-10(6-19-20)11-9(3-2-4-17-11)5-18-12(21)22-8-13(14,15)16/h2-4,6-7H,5,8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLDHCHHXDKDQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



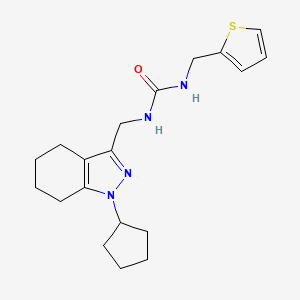
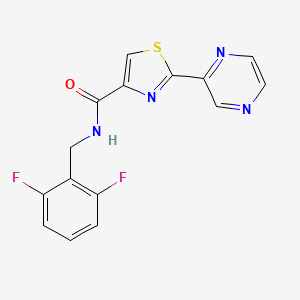
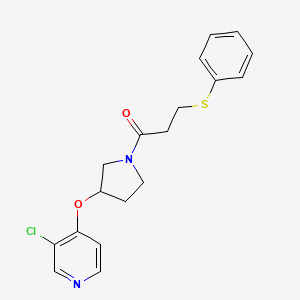
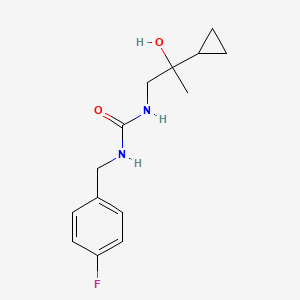
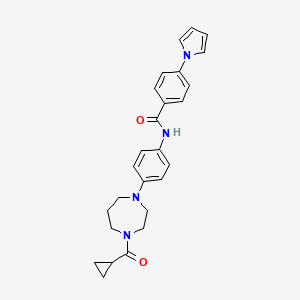
![ethyl 4-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2577824.png)

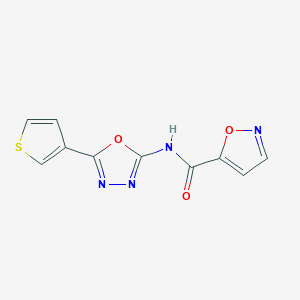
![[4-(3-Methylimidazo[4,5-b]pyridin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2577827.png)

![1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2577829.png)
![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2577834.png)